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Compound of Interest

Compound Name: XJ02862-S2

Cat. No.: B15577209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of

XJ02862-S2, a potent Farnesoid X Receptor (FXR) agonist. The information presented herein

is compiled from the primary scientific literature and is intended to support further research and

development efforts.

Core Compound: XJ02862-S2
XJ02862-S2 has been identified as a promising lead compound for the potential treatment of

nonalcoholic fatty liver disease (NAFLD).[1] It acts as a potent agonist of the Farnesoid X

Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2]

Binding Affinity Data
The binding affinity of XJ02862-S2 to the Farnesoid X Receptor (FXR) has been quantified,

demonstrating its high potency as an agonist. The key affinity parameter, the half-maximal

effective concentration (EC50), is summarized in the table below.

Compound Target Assay Type EC50 (nM) Reference

XJ02862-S2
Farnesoid X

Receptor (FXR)
TR-FRET 1.3 [1]
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Binding Kinetics Data
As of the latest available data, specific binding kinetic parameters such as the association rate

constant (ka) and the dissociation rate constant (kd) for XJ02862-S2 have not been published

in the peer-reviewed literature.

Experimental Protocols
The binding affinity of XJ02862-S2 was determined using a Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assay. This method is a robust, homogeneous assay

suitable for high-throughput screening of nuclear receptor agonists.[3][4][5]

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay Protocol
This protocol outlines the general steps for determining the agonist activity of a compound on

FXR using a TR-FRET based assay.

1. Principle:

This assay measures the ligand-induced interaction between the Farnesoid X Receptor (FXR)

and a coactivator peptide, such as from the steroid receptor coactivator-1 (SRC-1).[3][4] Upon

agonist binding, a conformational change in FXR facilitates its interaction with the coactivator.

The FXR protein is typically tagged (e.g., with GST) and recognized by a terbium (Tb)-labeled

antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor (e.g.,

a dye-labeled acceptor). When the donor and acceptor are brought into proximity by the

protein-peptide interaction, FRET occurs, resulting in a detectable fluorescent signal.[3][4]

2. Materials:

GST-tagged FXR protein[3]

Biotin-labeled SRC-1 coactivator peptide[3]

Terbium (Tb)-labeled anti-GST antibody (Donor)[3]

Dye-labeled acceptor (e.g., streptavidin-conjugated dye)[3]
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FXR Binding Buffer[3]

Test compound (e.g., XJ02862-S2) dissolved in DMSO

Positive control (e.g., Chenodeoxycholic acid - CDCA)[3]

384-well, non-binding, white microplates[3]

TR-FRET compatible microplate reader[3]

3. Procedure:

Compound Preparation: Prepare a serial dilution of the test compound (e.g., XJ02862-S2) in

DMSO. Further dilute the compound solutions in FXR Binding Buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept low (typically

≤1%) to avoid interference.[3]

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of GST-FXR,

Biotin-SRC-1, Tb-anti-GST antibody, and the dye-labeled acceptor in FXR Binding Buffer at

their optimal concentrations.[3]

Assay Assembly:

Add a small volume (e.g., 2-5 µL) of the diluted test compound, positive control, or vehicle

(for negative control) to the wells of the 384-well plate.[3]

Add the prepared mixture of GST-FXR and Biotin-SRC-1 to all wells.

Add the prepared mixture of Tb-anti-GST antibody and dye-labeled acceptor to all wells.

The final assay volume is typically around 20 µL.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours),

protected from light, to allow the binding reaction to reach equilibrium.[3]

Detection: Read the plate using a TR-FRET-capable microplate reader. The reader will excite

the terbium donor and measure the emission from both the donor and the acceptor at

specific wavelengths after a time delay.[6]
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Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and

donor emission intensities. Plot the TR-FRET ratio against the logarithm of the test

compound concentration. Fit the data to a sigmoidal dose-response curve to determine the

EC50 value.

Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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